Tyvpanasl

HER2/neu Cancer Vaccine Prophylaxis

TYVPANASL (p66-74) is a nine-amino-acid synthetic peptide (C42H66N10O14, MW 935.03) that functions as a murine MHC class I (H-2Kd) binding CD8 T cell epitope derived from the HER2/neu oncoprotein. This peptide is a critical component in the formulation of J-LEAPS vaccines, a platform designed to promote Th1/Tc1 immune responses against HER2/neu-expressing tumors.

Molecular Formula C42H66N10O14
Molecular Weight 935.0 g/mol
Cat. No. B12380052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyvpanasl
Molecular FormulaC42H66N10O14
Molecular Weight935.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)N
InChIInChI=1S/C42H66N10O14/c1-19(2)15-28(42(65)66)49-38(61)29(18-53)50-35(58)21(5)45-36(59)27(17-31(43)56)47-34(57)22(6)46-39(62)30-9-8-14-52(30)41(64)33(20(3)4)51-37(60)26(48-40(63)32(44)23(7)54)16-24-10-12-25(55)13-11-24/h10-13,19-23,26-30,32-33,53-55H,8-9,14-18,44H2,1-7H3,(H2,43,56)(H,45,59)(H,46,62)(H,47,57)(H,48,63)(H,49,61)(H,50,58)(H,51,60)(H,65,66)/t21-,22-,23+,26-,27-,28-,29-,30-,32-,33-/m0/s1
InChIKeyUKSQKNGHLVXYRE-FYPZIEDISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TYVPANASL Peptide: A HER2/neu-Derived CD8 T Cell Epitope for J-LEAPS Cancer Vaccine Research


TYVPANASL (p66-74) is a nine-amino-acid synthetic peptide (C42H66N10O14, MW 935.03) that functions as a murine MHC class I (H-2Kd) binding CD8 T cell epitope derived from the HER2/neu oncoprotein [1]. This peptide is a critical component in the formulation of J-LEAPS vaccines, a platform designed to promote Th1/Tc1 immune responses against HER2/neu-expressing tumors [2]. Its sequence was predicted for optimal MHC I binding using the SYFPEITHI algorithm [3].

Critical Differentiation of TYVPANASL: Why Generic HER2/neu Peptides Are Not Interchangeable


Generic substitution of TYVPANASL with other HER2/neu-derived peptides (e.g., E75, GP2, or AE37) is not scientifically sound due to fundamental differences in MHC allele restriction, T-cell response polarization, and the specific J-LEAPS vaccine platform requirements. While peptides like E75 (HLA-A2/A3 restricted) are designed for human clinical trials, TYVPANASL is specifically optimized for murine H-2Kd models and is covalently linked to the J-immune cell binding ligand (ICBL) to drive a defined Th1 response [1]. Substituting with a different peptide would not recapitulate the validated immune response profiles, such as the in vivo cytotoxic activity and IFN-γ production documented for the J-HER vaccine construct [2].

Quantitative Differentiation of TYVPANASL for Procurement: Evidence-Based Comparison Against HER2/neu Peptide Alternatives


Prophylactic Tumor Protection in a Murine Breast Cancer Model

In a prophylactic setting using the TUBO cell-challenged BALB/c mouse model, the J-HER vaccine incorporating TYVPANASL provided protection against tumor development for at least 48 days post-challenge, whereas unvaccinated control groups developed measurable tumors [1].

HER2/neu Cancer Vaccine Prophylaxis

Therapeutic Limitation of Tumor Spread and Morbidity

When administered therapeutically one week after TUBO tumor challenge, the J-HER vaccine containing TYVPANASL limited the spread of tumors and reduced morbidity and mortality compared to untreated controls [1].

Therapeutic Vaccine Metastasis Breast Cancer

Induction of In Vivo Cytotoxic T Cell Responses

Immunization with a BoHV-4 vector expressing HER-2 elicited a significant in vivo cytotoxic response against TYVPANASL-pulsed target cells compared to control immunizations (p = 0.0004) [1]. This functional response is a direct measure of the peptide's ability to serve as a CD8 T cell target.

Cytotoxicity CD8 T Cell ELISPOT

Quantification of IFN-γ-Producing T Cells by ELISPOT

The same BoHV-4 vector study demonstrated that TYVPANASL could recall a robust T-cell response, as measured by a significant increase in IFN-γ-producing cells via ELISPOT assay compared to controls (p < 0.0001) [1].

Interferon-gamma T Cell Response Immunogenicity

MHC Binding Prediction Using SYFPEITHI Algorithm

The TYVPANASL sequence was selected for its high predicted binding affinity to mouse MHC class I (H-2Kd) based on the SYFPEITHI algorithm, a widely used computational tool for epitope prediction [1]. While no direct binding affinity data (e.g., KD or IC50) is available for direct comparison, this prediction distinguishes it from other HER2/neu peptides (e.g., E75) which are predicted to bind different human HLA alleles [2].

MHC Class I Epitope Prediction Immunoinformatics

J-LEAPS Platform-Specific Th1 Polarization

The J-LEAPS platform, of which TYVPANASL is a component, is characterized by its ability to promote the maturation of dendritic cells into IL-12p70-producing DC1 cells, which are essential for initiating Th1 immune responses [1]. This is a functional distinction from other peptide vaccine adjuvants (e.g., GM-CSF used with E75) that may promote different or broader immune profiles.

Th1 Response Dendritic Cell IL-12

Targeted Research and Development Applications for TYVPANASL Peptide


Preclinical Evaluation of Prophylactic HER2/neu-Targeted Vaccines

TYVPANASL is optimally suited for use in murine models (e.g., BALB/c, H-2d haplotype) to evaluate the prophylactic efficacy of J-LEAPS-based vaccines against HER2/neu-positive breast cancer. The evidence for protection against tumor development for at least 48 days post-challenge provides a clear, quantifiable benchmark for such studies [1].

Assessment of Therapeutic Vaccine Efficacy in Established Tumor Models

Researchers can utilize TYVPANASL in therapeutic vaccination protocols to assess the ability of J-LEAPS constructs to limit tumor spread and improve survival outcomes in mice with established HER2/neu-expressing tumors, as demonstrated by the reduction in morbidity and mortality in the TUBO model [1].

Functional Characterization of HER2/neu-Specific CD8 T Cell Responses

The peptide serves as a validated reagent for in vivo and ex vivo assays designed to quantify HER2/neu-specific CD8 T cell activity. This includes in vivo cytotoxicity assays (p = 0.0004) and IFN-γ ELISPOT assays (p < 0.0001) to measure the magnitude and quality of the T cell response induced by various vaccine vectors or immunotherapies [2].

Development of Novel Vaccine Delivery Systems or Adjuvant Combinations

Given its defined Th1-polarizing characteristics when linked to the J-ICBL, TYVPANASL is an ideal antigenic component for evaluating new delivery platforms (e.g., viral vectors, nanoparticles) or adjuvant formulations in the context of a J-LEAPS vaccine, with established readouts for immune activation and tumor control [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyvpanasl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.